molecular formula C16H14ClFOS B1324876 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-63-0

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1324876
CAS No.: 898781-63-0
M. Wt: 308.8 g/mol
InChI Key: IBTUIWKAJMVYOL-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14ClFOS. It is known for its unique structural properties, which include a chloro and fluoro substitution on the phenyl ring, as well as a thiomethyl group. This compound is used in various research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-5’-fluoro-3-(4-thiomethylphenyl)propiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-thiomethylbenzene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-5’-fluoro-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-5’-fluoro-3-(4-thiomethylphenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chloro and fluoro substitutions on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, while the thiomethyl group may contribute to its reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3’-Chloro-5’-fluoro-3-(4-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

    3’-Chloro-5’-fluoro-3-(4-ethylphenyl)propiophenone: Contains an ethyl group instead of a thiomethyl group.

    3’-Chloro-5’-fluoro-3-(4-methoxyphenyl)propiophenone: Features a methoxy group instead of a thiomethyl group.

Uniqueness

The presence of the thiomethyl group in 3’-Chloro-5’-fluoro-3-(4-thiomethylphenyl)propiophenone distinguishes it from similar compounds. This functional group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFOS/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTUIWKAJMVYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644394
Record name 1-(3-Chloro-5-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-63-0
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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